Keto Bisoprolol-d5 Hydrochloride

Description

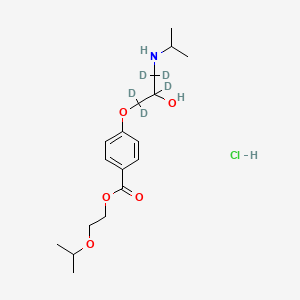

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H30ClNO5 |

|---|---|

Molecular Weight |

380.9 g/mol |

IUPAC Name |

2-propan-2-yloxyethyl 4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate;hydrochloride |

InChI |

InChI=1S/C18H29NO5.ClH/c1-13(2)19-11-16(20)12-24-17-7-5-15(6-8-17)18(21)23-10-9-22-14(3)4;/h5-8,13-14,16,19-20H,9-12H2,1-4H3;1H/i11D2,12D2,16D; |

InChI Key |

HWBDVFWKOGSIHV-UKJBEOQWSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)OCCOC(C)C)O)NC(C)C.Cl |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)C(=O)OCCOC(C)C)O.Cl |

Origin of Product |

United States |

Synthetic Pathways and Advanced Chemical Characterization of Keto Bisoprolol D5 Hydrochloride

Chemical Synthesis Methodologies

The synthesis of Keto Bisoprolol-d5 Hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure the selective incorporation of deuterium (B1214612) and the formation of the desired keto functionality.

Strategies for Deuterium Incorporation during Synthesis

A common and effective strategy for synthesizing isotopically labeled compounds is to start with commercially available deuterated precursors. symeres.com This approach involves incorporating the deuterium atoms at an early stage of the synthesis, which are then carried through the subsequent reaction steps. For this compound, a key deuterated precursor would be a deuterated version of a building block containing the isopropylamino group, where the five hydrogen atoms on the isopropyl group are replaced with deuterium.

Alternatively, deuterated precursors can be prepared in the laboratory using various deuteration techniques. mdpi.com One such method is the H-D exchange reaction, which can be catalyzed by metals like palladium or ruthenium. mdpi.comresearchgate.net For instance, a palladium catalyst on carbon (Pd/C) in the presence of deuterium gas (D2) or heavy water (D2O) can facilitate the exchange of hydrogen atoms with deuterium atoms at specific positions in a molecule. mdpi.com The use of D2O as a deuterium source is considered environmentally benign and cost-effective. nih.gov

Table 1: Common Methods for Preparing Deuterated Precursors

| Method | Catalyst/Reagent | Deuterium Source | Key Features |

| Catalytic H-D Exchange | Pd/C, Ru/C, Iridium complexes | D2 gas, D2O | High selectivity and efficiency. mdpi.comresearchgate.net |

| Reduction with Deuterated Reagents | Sodium borodeuteride (NaBD4), Lithium aluminum deuteride (B1239839) (LiAlD4) | NaBD4, LiAlD4 | Used for the reduction of carbonyls, esters, etc., to introduce deuterium. nih.gov |

| Deuterated Building Blocks | Commercially available deuterated starting materials | - | Simplifies the synthesis by starting with pre-labeled molecules. symeres.com |

Achieving stereoselectivity in deuteration is crucial when the target molecule has chiral centers, as is the case with Bisoprolol (B1195378) and its metabolites. Stereoselective deuteration aims to introduce deuterium atoms at a specific spatial orientation within the molecule. This can be accomplished using chiral catalysts or reagents that can differentiate between enantiotopic or diastereotopic protons. marquette.edu

For example, copper-catalyzed transfer hydrodeuteration methods have shown high regioselectivity, and the use of appropriate chiral ligands in such reactions can potentially lead to the synthesis of enantioisotopomers. marquette.edu Another approach involves the use of photocatalysis, where visible light and a photocatalyst can be used to achieve C-H deuteration with a deuterium source like deuterated chloroform (B151607) (CDCl3). researchgate.net

Multi-Step Synthesis of this compound

The synthesis of this compound involves a sequence of reactions to construct the molecule and introduce the keto group and the deuterated isopropylamino side chain. The general synthetic pathway for Bisoprolol derivatives often starts from a phenolic precursor. ijper.org

A plausible multi-step synthesis would involve:

Preparation of a key intermediate: This could involve the reaction of a protected 4-hydroxybenzoic acid derivative with a deuterated isopropylamine (B41738) to introduce the d5-labeled side chain.

Formation of the ether linkage: The phenolic group of the intermediate would then be reacted with epichlorohydrin (B41342) to form an epoxide.

Ring-opening and formation of the amino alcohol: The epoxide ring is opened by the deuterated isopropylamine to form the deuterated amino alcohol side chain of Bisoprolol.

Oxidation to the keto group: The secondary alcohol on the side chain is oxidized to form the keto group, yielding Keto Bisoprolol-d5.

Formation of the hydrochloride salt: The final step involves reacting the free base with hydrochloric acid to form this compound. clearsynth.com

The formation of the keto group in Keto Bisoprolol-d5 involves the oxidation of the secondary alcohol in the propanolamine (B44665) side chain. Several oxidation methods can be employed for this transformation.

Vigorous acid-catalyzed oxidation using reagents like nitric acid or chromic acid can cleave carbon-carbon bonds at the carbonyl group of ketones, but milder conditions are generally preferred to avoid unwanted side reactions. libretexts.org Reagents like pyridinium (B92312) chlorochromate (PCC) or the Collins reagent (CrO3·2pyridine) are commonly used for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, under non-aqueous conditions, which prevents over-oxidation. vanderbilt.edu

The mechanism of oxidation of alcohols by chromium(VI) reagents generally involves the formation of a chromate (B82759) ester, followed by the elimination of the H-CrO3- species.

Another potential mechanism for the formation of the keto group could involve a cytochrome P450-mediated oxidation, which is a key metabolic pathway for many drugs. nih.gov While this is a biological process, synthetic chemists often try to mimic these reactions using biomimetic catalysts.

The synthesis of deuterated metabolites like this compound presents several challenges. nih.govmusechem.com

Site-selectivity: Ensuring that deuterium is incorporated only at the desired positions is a significant challenge. nih.govresearchgate.net Incomplete deuteration or scrambling of deuterium atoms can lead to a mixture of isotopologues, which can be difficult to separate and characterize. marquette.edu

Maintaining Deuterium Labeling: The deuterium labels must remain stable throughout the multi-step synthesis. Some reaction conditions can lead to the loss of deuterium through exchange with protons from the solvent or other reagents.

Metabolic Switching: In some cases, deuteration at a primary metabolic site can lead to a shift in metabolism to other parts of the molecule, a phenomenon known as "metabolic switching". musechem.com While this is more of a concern in drug development, it highlights the potential for unexpected reactivity in deuterated compounds.

Purification and Characterization: The final product must be purified to remove any non-deuterated or partially deuterated impurities. Characterization techniques like mass spectrometry and NMR spectroscopy are essential to confirm the identity, purity, and the extent of deuterium incorporation.

Spectroscopic and Spectrometric Elucidation of Molecular Structure

The definitive identification of this compound requires a multi-faceted analytical approach. Advanced spectroscopic and spectrometric techniques are employed to confirm the molecular structure, verify the location and extent of deuterium labeling, and establish its elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. nih.gov For this compound, a combination of ¹H NMR, ¹³C NMR, and ²H (Deuterium) NMR would be utilized to provide a complete structural assignment and confirm the position of the deuterium labels.

In ¹H NMR spectroscopy, the spectrum of Keto Bisoprolol-d5 would show characteristic signals for the aromatic protons, the protons of the ether linkage, and the methine and hydroxyl protons. Crucially, the signal corresponding to the isopropyl group's methyl protons would be significantly diminished or absent, directly indicating successful deuteration at this position. The integration of the remaining signals would be consistent with the non-deuterated parts of the molecule. The use of 1H NMR has been demonstrated as effective for identifying specific tautomers and structural features in complex molecules. nih.govresearchgate.net

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. researchgate.net The spectrum would display distinct resonances for each carbon atom in the structure, including the carbonyl carbon of the keto group and the carbons of the aromatic ring. The carbons attached to deuterium atoms would exhibit characteristic triplet splitting (due to spin-spin coupling with deuterium, which has a spin I=1) and a slight upfield shift compared to the non-deuterated analog.

²H NMR spectroscopy directly detects the deuterium nuclei. For this compound, the ²H NMR spectrum would show a signal at the chemical shift corresponding to the isopropyl group, providing unambiguous confirmation of the location of the five deuterium atoms.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Structural Assignment |

| ¹H | 7.0 - 8.0 | Aromatic protons |

| ¹H | 3.5 - 4.5 | Methylene and methine protons of the side chain |

| ¹³C | ~166 | Carbonyl carbon (C=O) of the ester |

| ¹³C | 114 - 162 | Aromatic carbons |

| ¹³C | 60 - 70 | Carbons of the ether linkage |

| ¹³C | ~21 (modified) | Isopropyl carbons (shows C-D coupling) |

| ²H | ~1.2 | Deuterons on the isopropyl group |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with exceptional accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. the-scientist.comnih.gov

Tandem mass spectrometry (MS/MS), often coupled with HRMS, provides structural information through controlled fragmentation of the parent ion. researchgate.net The fragmentation pattern of Keto Bisoprolol-d5 would be expected to be analogous to that of Bisoprolol-d5. For instance, a known fragmentation pathway for d5-bisoprolol involves the transition from m/z 331.3 to 121.3, corresponding to the loss of the deuterated isopropylamino-propanol side chain. nih.gov A similar fragmentation for the keto analog would confirm the location of the deuterium atoms on the isopropylamino moiety.

Table 2: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₈H₂₅D₅ClNO₅ | clearsynth.com |

| Molecular Weight | 380.92 g/mol | clearsynth.com |

| Theoretical Monoisotopic Mass [M+H]⁺ | ~380.23 | Calculated |

| Expected Mass Shift from non-deuterated | ~+5 Da | clearsynth.comlgcstandards.com |

| Characteristic MS/MS Fragment Ion | m/z corresponding to the deuterated isopropylamine fragment | researchgate.netnih.gov |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netnih.gov These two techniques are complementary and together offer a comprehensive fingerprint of the molecule's structure.

For this compound, the IR and Raman spectra would exhibit bands corresponding to its key functional groups. A strong absorption band in the IR spectrum around 1700-1725 cm⁻¹ would be indicative of the carbonyl (C=O) stretching of the ketone group. nih.gov Other important signals would include:

A broad band around 3400 cm⁻¹ for the O-H stretch of the alcohol.

Bands in the 3000-3100 cm⁻¹ region for aromatic C-H stretching.

Bands in the 2850-2980 cm⁻¹ region for aliphatic C-H stretching.

Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range.

Strong C-O stretching bands for the ether linkages would be observed around 1050-1250 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds like the aromatic ring C=C vibrations, which give strong Raman signals. researchgate.net

Table 3: Key Vibrational Bands for this compound

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |

| Ketone (C=O) | IR, Raman | 1700 - 1725 |

| Alcohol (O-H) | IR | 3200 - 3600 (broad) |

| Amine Salt (N-H) | IR | 2400 - 2800 |

| Aromatic C=C | IR, Raman | 1450 - 1600 |

| Ether (C-O-C) | IR | 1050 - 1250 |

Chromatographic Purity Assessment and Isolation Techniques

The utility of this compound as an internal standard is directly dependent on its chemical and isotopic purity. Chromatographic methods are essential for both the purification of the compound and the quantitative determination of its purity.

Following its synthesis, crude this compound must be purified to remove unreacted starting materials, by-products, and other impurities. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, capable of isolating compounds at purities exceeding 99%. scispace.com

The process involves injecting the crude mixture onto a chromatographic column with a suitable stationary phase (e.g., C18). A mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is pumped through the column. The components of the mixture separate based on their differential affinities for the stationary and mobile phases. The fraction containing the pure this compound is collected, and the solvent is subsequently removed to yield the final, highly purified product. While other methods like flash column chromatography can be used, preparative HPLC generally offers superior resolution and efficiency for achieving the high purity required for analytical standards. scispace.com

Once isolated, the purity of this compound must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for this analysis. A small, precisely known amount of the compound is analyzed, and the area of the main peak is compared to the total area of all peaks in the chromatogram to calculate the purity, often expressed as a percentage. For related non-deuterated compounds, purities of >95% are typically reported. lgcstandards.com

For enhanced sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed. This technique not only separates the compound from impurities but also provides mass information, allowing for the confident identification of any co-eluting species. nih.gov An LC-MS/MS method would involve separating the sample on an analytical column (e.g., a C18 column) and detecting the protonated molecule in the mass spectrometer. nih.gov This ensures that the final product is free from significant impurities that could interfere with its use as an internal standard.

Table 4: Typical Parameters for Quantitative HPLC Purity Analysis

| Parameter | Typical Setting |

| Column | C18, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and water with formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 225 nm) or MS |

| Injection Volume | 10 µL |

| Purity Requirement | >98% |

In Vitro and Preclinical Metabolic Research Applications of Keto Bisoprolol D5 Hydrochloride

Investigation of Bisoprolol (B1195378) Metabolic Pathways Using Deuterated Analogs

The use of deuterated analogs, such as Keto Bisoprolol-d5 Hydrochloride, is a critical tool in the detailed investigation of bisoprolol's metabolic pathways. By strategically replacing hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, researchers can trace the metabolic fate of the drug molecule with greater precision. This technique is particularly valuable for elucidating the complex enzymatic processes involved in the biotransformation of bisoprolol.

Bisoprolol is eliminated from the body through two primary routes in roughly equal measure: approximately 50% is excreted unchanged by the kidneys, and the remaining 50% undergoes hepatic metabolism to form inactive metabolites, which are then also renally excreted. nih.govresearchgate.netnih.gov The metabolism of bisoprolol is not stereoselective, meaning that both of its enantiomers are metabolized similarly. nih.gov

Elucidation of Metabolic Transformations (e.g., oxidation, N-dealkylation)

The metabolic transformation of bisoprolol involves several key reactions, primarily oxidation and N-dealkylation. drugbank.comresearchgate.net Oxidative metabolic pathways are the main route of biotransformation for bisoprolol, without subsequent conjugation. drugbank.com N-dealkylation, the removal of an N-alkyl group, is a significant metabolic pathway for many drugs containing an amine group and is also involved in the metabolism of bisoprolol. researchgate.net

The process of N-dealkylation is catalyzed by CYP450 enzymes and involves the hydroxylation of the carbon atom attached to the nitrogen, forming an unstable intermediate that then breaks down. nih.govencyclopedia.pub These metabolic transformations result in the formation of inactive metabolites that are more polar and can be readily eliminated by the kidneys. nih.govdrugbank.com

Deuterium Kinetic Isotope Effects (KIE) in Metabolic Studies

The use of deuterated compounds like this compound allows researchers to leverage the deuterium kinetic isotope effect (KIE) to study drug metabolism.

Theoretical Basis of KIE and its Application to Drug Metabolism

The KIE arises from the fact that a carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. nih.gov Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-limiting step in a metabolic reaction. nih.gov This phenomenon is a powerful tool in drug metabolism studies, as it can help identify which positions on a drug molecule are most susceptible to metabolic attack. nih.gov By observing a decrease in the rate of metabolism upon deuteration, researchers can pinpoint the sites of metabolic activity.

Experimental Design for KIE Measurement in Bisoprolol Metabolism

To measure the KIE in bisoprolol metabolism, in vitro experiments are typically conducted using liver microsomes, which contain a high concentration of CYP enzymes. nih.gov In these experiments, both the non-deuterated bisoprolol and its deuterated analog, this compound, are incubated with liver microsomes. The rate of disappearance of the parent compound and the formation of metabolites are then measured over time.

The intrinsic clearance (CLint) of each compound is determined, and the KIE is calculated as the ratio of the CLint of the non-deuterated compound to that of the deuterated compound (KH/KD). nih.gov A KIE value significantly greater than 1 indicates that the deuterated position is a site of metabolism.

Table 2: Illustrative Experimental Design for KIE Measurement

| Step | Description |

| 1. Substrate Incubation | Incubate bisoprolol and this compound separately with human or rat liver microsomes at various concentrations. nih.gov |

| 2. Reaction Quenching | Stop the metabolic reactions at specific time points. |

| 3. Sample Analysis | Quantify the remaining parent compound and formed metabolites using analytical techniques like LC-MS/MS. |

| 4. Kinetic Parameter Calculation | Determine the Michaelis-Menten kinetic parameters (Vmax and Km) and calculate the intrinsic clearance (CLint = Vmax/Km). nih.gov |

| 5. KIE Determination | Calculate the KIE as the ratio of CLint (Bisoprolol) / CLint (this compound). nih.gov |

Impact of Deuteration on Metabolic Stability and Pathway Shunting

Furthermore, if a drug is metabolized by multiple alternative pathways, deuteration at one site can cause "metabolic switching" or "pathway shunting." osti.gov This means that the metabolism is redirected to other, non-deuterated sites on the molecule. This can be advantageous if it leads to the formation of fewer undesirable or toxic metabolites. juniperpublishers.com In the context of bisoprolol, studying the metabolic shunting patterns with this compound can provide a more complete picture of its metabolic profile and the enzymes involved.

Identification and Structural Elucidation of Novel or Low-Abundance Metabolites

The identification and structural characterization of metabolites, particularly those that are novel or present in low concentrations, are critical aspects of drug development. These processes provide essential insights into the biotransformation pathways of a drug candidate, helping to predict its pharmacokinetic profile and potential for drug-drug interactions. The use of isotopically labeled compounds, such as this compound, in conjunction with advanced analytical techniques, is instrumental in this endeavor.

Use of in vitro Systems for Metabolite Generation

In vitro systems are fundamental tools for generating metabolites in a controlled environment, mimicking the metabolic processes that occur in the body. nih.gov These systems offer several advantages, including the ability to screen compounds rapidly and the reduction of animal use in research.

Liver Microsomes: Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.govplos.org They are widely used to study the phase I metabolism of drugs. nih.gov By incubating this compound with HLMs in the presence of necessary cofactors like NADPH, researchers can generate metabolites resulting from oxidative, reductive, and hydrolytic reactions. plos.org The deuterated label in this compound does not typically interfere with the metabolic pathways but aids in the subsequent analysis.

Cell Cultures: Whole-cell systems, such as cultured hepatocytes, provide a more comprehensive model of metabolism as they contain a full complement of both phase I and phase II enzymes, as well as the necessary cofactors. These cultures can provide a more accurate prediction of in vivo metabolism. Organotypic hippocampal slice cultures have been used to establish in vitro models of chronic ketosis to study its effects. nih.gov

The metabolites generated in these in vitro systems can then be extracted and subjected to analysis for structural elucidation.

Advanced Mass Spectrometry Techniques for Metabolite Profiling and Identification

Mass spectrometry (MS) coupled with liquid chromatography (LC) has become an indispensable tool for the detection, quantification, and structural elucidation of drug metabolites. nih.gov

Accurate Mass Measurements: High-resolution mass spectrometry (HRMS) instruments, such as time-of-flight (TOF) and Orbitrap analyzers, provide highly accurate mass measurements of both the parent drug and its metabolites. mdpi.com This precision allows for the determination of the elemental composition of a molecule, which is a crucial first step in identifying an unknown metabolite. The known mass shift of the deuterium atoms in this compound further aids in confirming the identity of its metabolites.

MSn (Tandem Mass Spectrometry): Tandem mass spectrometry (MS/MS or MSn) is a powerful technique used to obtain structural information about a molecule. nih.gov In a typical MS/MS experiment, the ion of interest (the precursor ion) is selected and then fragmented to produce a series of product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound and its metabolites, comparing the fragmentation patterns of the deuterated and non-deuterated versions can help pinpoint the site of metabolic modification. For instance, a fragment ion that retains the deuterium label indicates that the modification occurred on a different part of the molecule. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of bisoprolol in human plasma, utilizing d5-bisoprolol as an internal standard. nih.gov The mass transition pairs of m/z 326.3 → 116.3 for bisoprolol and m/z 331.3 → 121.3 for the internal standard were used for detection. nih.gov

The combination of LC for separation, HRMS for accurate mass, and MSn for structural fragmentation provides a comprehensive platform for metabolite profiling and identification. nih.gov

Strategies for Distinguishing Metabolites from Endogenous Compounds

A significant challenge in metabolite identification is distinguishing drug-related metabolites from the vast number of endogenous compounds present in biological matrices. Several strategies are employed to overcome this challenge:

Isotope Pattern Recognition: The use of stable isotope-labeled compounds like this compound is a highly effective strategy. The deuterium atoms create a unique isotopic signature. In the mass spectrum, the parent drug and its metabolites will appear as a doublet or a characteristic cluster of peaks separated by the mass of the deuterium atoms. This distinct pattern allows for the easy differentiation of drug-related material from the singly-occurring endogenous molecules.

Background Subtraction: In this approach, a control sample (matrix without the drug) is analyzed alongside the test sample. The data from the control sample is then subtracted from the test sample data, which can help to remove signals from endogenous components. However, this method can be complicated by the natural variability of endogenous compounds.

Metabolite Prediction Software: Computational tools can predict potential metabolites based on the structure of the parent drug and known metabolic pathways. This information can then be used to search the experimental data for the predicted masses of the metabolites.

Fingerprinting Methods: Computational fingerprinting methods can be used to compare the structural features of detected molecules with those of known drugs and metabolites to help distinguish them from endogenous compounds. frontiersin.org

Preclinical Pharmacokinetic and Biodistribution Studies (non-human in vivo models)

Preclinical pharmacokinetic (PK) and biodistribution studies in animal models are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. These studies provide critical data for predicting the drug's behavior in humans.

Application of Deuterated Compounds for Tracing Drug Disposition

Deuterated compounds, such as this compound, are invaluable tools in preclinical PK studies. nih.govuniupo.it The substitution of hydrogen with deuterium creates a "heavy" version of the drug that is chemically identical in its biological activity but can be distinguished by mass spectrometry. wikipedia.org

This "deuterium switch" can sometimes lead to improved pharmacokinetic properties by altering the rate of metabolism. nih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve breaking this bond. acs.org This is known as the kinetic isotope effect. acs.org

In tracer studies, a small amount of the deuterated compound can be co-administered with the non-deuterated drug. By tracking the ratio of the deuterated to non-deuterated compound and their respective metabolites over time, researchers can gain detailed insights into the drug's disposition.

Analysis of Absorption, Distribution, and Excretion (ADE) in Animal Models

ADE studies are typically conducted in various animal species, such as rats, dogs, and monkeys, to assess the systemic exposure and fate of a drug candidate. nih.gov

Absorption: After oral or intravenous administration of this compound, blood samples are collected at various time points to determine the rate and extent of absorption. The concentration of the parent drug and its metabolites in plasma is measured using LC-MS/MS. Studies on bisoprolol have shown it to be well-absorbed in rats, dogs, and monkeys. nih.gov

Distribution: To understand where the drug travels in the body, tissue distribution studies are performed. After administration of the deuterated compound, various tissues and organs are collected and analyzed for the presence of the drug and its metabolites. Studies with radiolabeled bisoprolol in rats have shown high concentrations in the lungs, kidneys, liver, and other organs. nih.gov

Excretion: The routes and rates of elimination of the drug and its metabolites from the body are determined by analyzing urine, feces, and sometimes bile. nih.gov This helps to understand the primary clearance mechanisms. For bisoprolol, a significant portion of the dose is recovered in the urine in rats, dogs, and monkeys. nih.gov

The data gathered from these preclinical studies are crucial for constructing a comprehensive pharmacokinetic profile of this compound, which informs the design of subsequent clinical trials in humans.

Role in Pharmaceutical Quality Control and Reference Standards

Keto Bisoprolol-d5 Hydrochloride as a Certified Reference Material (CRM)

Certified Reference Materials (CRMs) are highly characterized and stable substances used as standards in analytical chemistry. wikipedia.orgresearchgate.net They are essential for calibrating instruments, validating analytical methods, and ensuring the quality and traceability of measurement results. wikipedia.orgriccachemical.com this compound, due to its isotopic labeling, serves as an ideal internal standard in mass spectrometry-based analytical methods for the accurate quantification of the corresponding unlabeled Keto Bisoprolol (B1195378) impurity.

The production of high-purity reference standards is a meticulous process that involves chemical synthesis followed by extensive purification. scispace.com Techniques like column chromatography are often employed to achieve the desired level of purity, which should be as close to 100% as possible for pharmaceutical reference standards. scispace.comijper.org

The characterization of these standards is equally critical and involves a battery of analytical techniques to confirm their identity and purity. ijper.org These techniques include:

Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the chemical structure. ijper.orgjournalirjpac.com

Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern. ukim.mkijper.org

Infrared (IR) spectroscopy to identify functional groups. ijper.org

High-Performance Liquid Chromatography (HPLC) to determine the purity. journalirjpac.com

The certification of a reference material involves a formal process by an accredited body to confirm its properties, including its identity, purity, and stability. wikipedia.orgresearchgate.net For deuterated impurities like this compound, this certification provides assurance of its quality and suitability for its intended use.

Traceability is a key concept in metrology, ensuring that a measurement result can be related to a reference through a documented, unbroken chain of calibrations. sigmaaldrich.com Certified reference materials for deuterated impurities must have their values traceable to the International System of Units (SI), providing a high level of confidence in the accuracy of analytical measurements. riccachemical.combam.de This traceability is often established through adherence to international standards such as ISO 17034 and ISO/IEC 17025. wikipedia.orgsigmaaldrich.com

Application in Analytical Method Development and Validation for Quality Control

The development and validation of analytical methods are fundamental to pharmaceutical quality control. ijprajournal.comjchr.org These methods must be proven to be accurate, precise, specific, and robust to ensure the reliable quantification of the API and its impurities. bepls.com

This compound, as a stable, isotopically labeled internal standard, is invaluable in the development and validation of quantitative analytical methods, particularly those employing mass spectrometry. nih.gov By adding a known amount of the deuterated standard to a sample, any variations in sample preparation or instrument response can be corrected for, leading to more accurate and precise quantification of the unlabeled Keto Bisoprolol impurity. nih.gov This is crucial for ensuring that the levels of this impurity in the final drug product are within the acceptable limits set by regulatory authorities. toref-standards.com

Table 2: Key Parameters in Analytical Method Validation

| Validation Parameter | Description |

| Specificity | The ability of the method to assess the analyte unequivocally in the presence of components which may be expected to be present. bepls.com |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ijprajournal.com |

| Accuracy | The closeness of test results obtained by the method to the true value. bepls.com |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. bepls.com |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. researchgate.net |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net |

| This table outlines the essential parameters that are evaluated during the validation of an analytical method for quality control purposes. |

Use in Method Transfer and Inter-Laboratory Comparability Studies

While specific studies detailing the use of this compound in method transfer and inter-laboratory comparisons are not extensively published, the principles of using stable isotope-labeled internal standards are well-established in ensuring analytical consistency. When an analytical method is transferred between laboratories, variations in instrumentation, reagents, and environmental conditions can lead to disparate results.

The inclusion of this compound as an internal standard helps to mitigate these variables. By comparing the response of the target analyte (Bisoprolol and its impurities) to the known, constant concentration of the deuterated standard, laboratories can normalize their results. This practice is crucial for achieving reproducible data across different testing sites, a fundamental requirement for global pharmaceutical manufacturing and regulatory submissions.

Ensuring Consistency in Pharmaceutical Manufacturing and Testing

Throughout the manufacturing process of pharmaceuticals, from raw material testing to final product release, consistency is paramount. This compound, as a high-purity reference standard, plays a vital role in the validation of analytical methods used for routine quality control testing of Bisoprolol formulations.

By using this standard, manufacturers can ensure the accuracy and precision of their assays for potency and impurity levels. This allows for tight control over the manufacturing process, ensuring that each batch of the drug product meets the required specifications. The use of a stable isotope-labeled standard is particularly beneficial in complex sample matrices, where it can compensate for variations in sample preparation and instrument response.

Stability Studies of Pharmaceutical Formulations Utilizing Reference Standards

Stability testing is a critical component of pharmaceutical development and manufacturing, providing evidence of how the quality of a drug product varies over time under the influence of environmental factors. This compound is an invaluable tool in these studies for the accurate monitoring of Bisoprolol and its degradation products.

Monitoring Impurity Levels Over Time

Forced degradation studies on Bisoprolol have identified several potential impurities that can arise under various stress conditions, including acidic and alkaline hydrolysis, oxidation, and exposure to heat and light. pharmaffiliates.comlgcstandards.comtmda.go.tzimpactfactor.orgnih.govsynzeal.comukim.mk These studies are essential for developing stability-indicating analytical methods.

In such methods, this compound can be used as an internal standard to accurately quantify the levels of Bisoprolol and its degradation products over the course of a stability study. The consistent and predictable behavior of the deuterated standard allows for the precise measurement of any changes in the concentration of impurities, ensuring that they remain within acceptable limits throughout the product's shelf life.

Table 1: Key Degradation Conditions and Resulting Impurities of Bisoprolol

| Stress Condition | Major Degradation Products |

| Acidic Hydrolysis | Impurity A, Impurity L, Impurity D |

| Alkaline Hydrolysis | Impurity A, Impurity L, Impurity Q, Impurity G, Impurity K |

| Oxidative Degradation | Impurity A, Impurity L, Impurity K |

| Thermal Degradation | Impurity A, Impurity L, Impurity K |

| Photodegradation | Impurity A, Impurity L, Impurity G, Impurity K |

This table is based on findings from forced degradation studies of Bisoprolol. pharmaffiliates.comtmda.go.tz

Assessment of Degradation Pathways and Shelf-Life Prediction

Understanding the degradation pathways of a drug substance is crucial for ensuring its stability and for predicting its shelf life. Studies on Bisoprolol have elucidated its degradation under various stress conditions, identifying the chemical structures of the resulting impurities. pharmaffiliates.comlgcstandards.comtmda.go.tzimpactfactor.orgsynzeal.comukim.mk

While direct studies detailing the use of this compound in the initial elucidation of these pathways are not prevalent, its role as a reference standard is critical in the ongoing monitoring that informs shelf-life prediction. By providing accurate quantitative data on the rate of formation of degradation products under accelerated stability conditions (e.g., elevated temperature and humidity), analytical methods using this standard can help to model the degradation kinetics. This modeling is then used to predict the shelf life of the drug product under normal storage conditions, ensuring that the product remains safe and effective for patients.

Regulatory Science and Compliance Aspects for Deuterated Standards

Regulatory Guidelines for Pharmaceutical Impurities (e.g., ICH Guidelines)

Regulatory bodies like the International Council for Harmonisation (ICH) have established comprehensive guidelines to control impurities in pharmaceutical products. jpionline.org These guidelines are critical for ensuring the quality, safety, and efficacy of new drug substances, including deuterated standards. Impurities are substances that are present in a drug product but are not the desired chemical entity and offer no therapeutic benefit. jpionline.org Their presence can pose potential health risks if they exceed certain levels. jpionline.org

The ICH Q3A guideline specifically addresses impurities in new drug substances, providing a framework for the qualification and control of these impurities. jpionline.org It establishes thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug. ich.org For instance, for a drug with a maximum daily dose of up to 2 grams, the identification threshold is 0.10% or 1.0 mg per day intake, whichever is lower. This framework ensures that any significant impurity is appropriately evaluated for its biological safety. ich.org Other relevant guidelines include ICH Q3C for residual solvents and ICH M7 for mutagenic impurities, which together provide a comprehensive approach to impurity control. jpionline.org

Deuterated standards, when used as critical reagents or active ingredients, must adhere to these impurity control standards. The manufacturing process must be designed to minimize potential impurities arising from synthesis, purification, and storage. ich.org

Table 1: ICH Impurity Thresholds (Q3A)

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

TDI: Total Daily Intake. Data sourced from ICH Q3A(R2) Guideline. ich.org

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) was formed to achieve greater regulatory harmony worldwide. fda.gov Its primary mission is to ensure that safe, effective, and high-quality medicines are developed and registered in the most resource-efficient manner. fda.gov By creating harmonized guidelines for technical requirements, the ICH has significantly reduced the need for duplicative clinical and animal studies, standardized safety reporting, and streamlined marketing application submissions. fda.gov

This harmonization is crucial for the development and approval of products involving deuterated compounds. It provides a unified framework for assessing quality, safety, and efficacy, which is recognized by regulatory authorities in major regions like the European Union, Japan, and the United States. This global consensus facilitates international trade and ensures that patients worldwide have access to innovative medicines that meet consistent, high standards. fda.govrajstartup.com

Quality Management Systems for Reference Material Production and Distribution

The reliability of analytical testing heavily depends on the quality of reference materials used for calibration and validation. wikipedia.org For deuterated standards like Keto Bisoprolol-d5 Hydrochloride, which serve as critical reagents in bioanalysis, a robust Quality Management System (QMS) is paramount. kcasbio.compacelabs.com A QMS encompasses all aspects of production, from the selection and characterization of raw materials to the final packaging, storage, and distribution of the certified reference material. aroscientific.comsimplerqms.comgmpsop.com

The primary goal of a QMS in this context is to ensure that each batch of the reference material is of consistent quality, sufficiently homogeneous, and stable for its intended use. aroscientific.comgmpsop.com Key components of such a system include stringent procedures for material characterization, homogeneity and stability testing, and the accurate assignment of property values. wikipedia.org Furthermore, a comprehensive QMS includes controlled storage and distribution processes to maintain the integrity of the reference standard until it reaches the end-user. pacelabs.com The system must be thoroughly documented, with Standard Operating Procedures (SOPs) governing all critical processes to ensure traceability and reproducibility. simplerqms.comwho.int

To demonstrate competence and ensure the quality of reference materials, manufacturers often seek accreditation and certification against internationally recognized standards. The most important of these for reference material producers (RMPs) is ISO 17034. aroscientific.commpplstandards.comansi.org

ISO 17034 - General requirements for the competence of reference material producers: This standard provides a comprehensive framework for the production of reference materials, including Certified Reference Materials (CRMs). aroscientific.com Accreditation to ISO 17034 signifies that a producer has a robust quality management system and is technically competent to produce reliable and traceable reference materials. aroscientific.comansi.org It covers all stages, from material processing to value assignment and the issuance of a certificate of analysis. mpplstandards.comatcc.org

Good Manufacturing Practices (GMP): GMP guidelines ensure that products are consistently produced and controlled according to quality standards. rajstartup.comwho.int While often associated with the manufacturing of final drug products, GMP principles are also integral to producing high-quality primary packaging and critical reagents, including reference standards. simplerqms.comsgd-pharma.com A GMP-compliant QMS ensures that all processes are validated and documented, personnel are properly trained, and facilities are suitable for their purpose. simplerqms.comwho.int

ISO/IEC 17025 - General requirements for the competence of testing and calibration laboratories: This standard is relevant for the laboratories that characterize and assign values to the reference materials. pacelabs.comatcc.org Accreditation to ISO/IEC 17025 demonstrates the technical competence of a laboratory to produce precise and accurate test and calibration data. pacelabs.com

Together, these standards and guidelines form a rigorous quality framework that underpins the reliability of deuterated standards used in regulated environments. rajstartup.comatcc.org

Table 2: Key Quality Standards for Reference Material Production

| Standard | Focus Area | Key Requirements |

|---|---|---|

| ISO 17034 | Competence of Reference Material Producers | Quality management system, technical competence for production, material characterization, stability/homogeneity assessment, value assignment, issuance of certificates. wikipedia.orgaroscientific.com |

| GMP | Manufacturing Practices | Consistent production and control to quality standards, validated processes, trained personnel, suitable facilities, documented procedures. simplerqms.comgmpsop.comwho.int |

| ISO/IEC 17025 | Competence of Testing/Calibration Labs | Technical competence for testing, generation of valid results, traceability of measurements, quality assurance of data. pacelabs.comatcc.org |

Future Perspectives and Emerging Research Directions

Advancements in Deuterated Compound Synthesis and Application

The synthesis of deuterated compounds has evolved significantly, moving beyond simple exchange reactions to highly selective and efficient methodologies. These advancements are crucial for producing specifically labeled compounds like Keto Bisoprolol-d5 Hydrochloride, where deuterium (B1214612) atoms are placed at metabolically stable positions.

Recent progress includes the development of novel catalytic methods, such as iridium-catalyzed transfer deuteration and hydrodeuteration, which offer powerful techniques for the selective incorporation of deuterium into small molecules. nih.govresearchgate.net These methods often obviate the need for high-pressure deuterium gas (D2) by using readily available deuterium sources like heavy water (D2O). nih.govresearchgate.netgoogle.com Methodologies like hydrogen isotope exchange (HIE) have also seen significant breakthroughs, with catalysts based on iridium, ruthenium, and even earth-abundant metals enabling highly site-selective deuteration. researchgate.netresearchgate.net For aromatic compounds, which are common in many pharmaceuticals, flow synthesis methods using microwave technology are being developed to improve production throughput and reaction efficiency. tn-sanso.co.jp

These synthetic advancements are expanding the applications of deuterated compounds. Initially used as tracers, they are now integral to improving the pharmacokinetic and metabolic profiles of drugs. nih.govresearchgate.net The "deuterium switch," where a hydrogen atom is replaced by deuterium to slow down metabolism due to the kinetic isotope effect, has led to the development of new chemical entities with improved properties. nih.govportico.orgresearchgate.net This strategic deuteration can lead to a longer drug half-life, reduced formation of toxic metabolites, and potentially improved safety and efficacy. nih.govnih.gov

Integration of Deuterated Standards in High-Throughput Omics Technologies

High-throughput 'omics' technologies, such as quantitative metabolomics and fluxomics, generate vast amounts of data to provide a comprehensive understanding of biological systems. The accuracy and reliability of this data are paramount, and this is where deuterated internal standards like this compound play a critical role.

In quantitative mass spectrometry-based analyses, such as Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated internal standards are considered the gold standard. researchgate.netclearsynth.comaptochem.comresearchgate.net Because they are chemically almost identical to the analyte of interest (the non-deuterated compound), they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer. aptochem.comresearchgate.net This allows for the correction of variations in sample extraction, injection volume, and matrix effects, which can suppress or enhance the analyte signal. clearsynth.comaptochem.com The use of a stable isotope-labeled internal standard, like this compound for the quantification of Keto Bisoprolol (B1195378), ensures that the measured concentration of the analyte is highly accurate and reproducible. mdpi.comnih.gov

The integration of these standards is essential for robust and high-throughput screening. aptochem.com While challenges can arise, such as potential chromatographic separation between the deuterated standard and the analyte or in-source deuterium-hydrogen exchange, the benefits in terms of data quality are significant. myadlm.orgsigmaaldrich.com As omics technologies become more central to clinical research and personalized medicine, the demand for high-quality deuterated standards will continue to grow. metsol.commoravek.com

Predictive Modeling of Metabolic Fate Using Deuterated Analogs

The use of deuterated analogs is a powerful tool for elucidating the metabolic pathways of drug candidates and for predictive modeling of their metabolic fate. This application is based on the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond leads to a slower rate of bond cleavage in enzyme-catalyzed reactions. portico.orgresearchgate.nettaylorandfrancis.com

By selectively replacing hydrogen with deuterium at different positions in a molecule, researchers can investigate which sites are most susceptible to metabolic breakdown, often by cytochrome P450 (CYP) enzymes. nih.govnih.gov If deuteration at a specific site significantly slows down the metabolism of the compound, it indicates that this position is a metabolic "hotspot." nih.gov This information is invaluable for predicting how a drug will be metabolized in the body and for designing new drug candidates with improved metabolic stability. taylorandfrancis.comslideshare.net

For example, studying the metabolism of a deuterated version of bisoprolol could help identify the primary sites of oxidation. By comparing the metabolic profile of the deuterated and non-deuterated compounds, researchers can quantify the KIE and build predictive models of how structural modifications will affect the drug's pharmacokinetic profile. nih.govexlibrisgroup.com This approach can also help in understanding and potentially avoiding the formation of reactive or toxic metabolites by redirecting metabolic pathways. nih.govresearchgate.net However, it is important to note that the effects of deuteration can be complex and may sometimes lead to "metabolic switching," where the metabolic burden is shifted to another part of the molecule. taylorandfrancis.comexlibrisgroup.com

Broader Implications of Deuterated Isotope Research for Drug Discovery and Development

The research and application of deuterated isotopes have profound and wide-ranging implications for the entire drug discovery and development pipeline. The ability to fine-tune the metabolic properties of a drug by introducing deuterium can transform a promising but flawed lead compound into a viable clinical candidate. nih.govacs.org

One of the most significant impacts is the potential to create "next-generation" versions of existing drugs with improved therapeutic profiles. researchgate.net This "deuterium switch" strategy can extend the patent life of a drug and offer tangible clinical benefits, such as less frequent dosing, a better safety profile, or more consistent drug exposure. nih.govnih.gov The first FDA-approved deuterated drug, deutetrabenazine, exemplifies the success of this approach. nih.govresearchgate.net

Furthermore, the use of deuterated compounds as research tools, such as this compound, enhances the quality and precision of preclinical and clinical studies. metsol.comchemicalsknowledgehub.comnih.gov Accurate quantification of drugs and their metabolites in biological fluids is fundamental to understanding pharmacokinetics and pharmacodynamics. metsol.com As drug development becomes increasingly model-driven, the high-quality data generated using deuterated standards will be essential for building accurate predictive models of drug behavior.

Compound Information Table

| Compound Name | Synonyms |

| This compound | 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy-d5]-Benzoic Acid 2-(1-methylethoxy)ethyl Ester Hydrochloride; 2-Isopropoxyethyl-4-[[(2RS)-2-hydroxy-3-(isopropylamino)propyl-d5]oxy]benzoate Hydrochloride |

| Bisoprolol | (RS)-1-(Propan-2-ylamino)-3-(4-((2-propoxyethoxy)methyl)phenoxy)propan-2-ol |

| Deuterium | Heavy hydrogen |

| Deutetrabenazine | Austedo® |

Representative Data from a Quantitative Metabolomics Study

The following table illustrates the type of data that would be generated in a quantitative LC-MS/MS experiment using this compound as an internal standard to measure the concentration of Keto Bisoprolol in plasma samples.

| Sample ID | Analyte (Keto Bisoprolol) Peak Area | Internal Standard (Keto Bisoprolol-d5 HCl) Peak Area | Analyte/IS Ratio | Calculated Concentration (ng/mL) |

| Blank | 50 | 100500 | 0.00005 | Below LLOQ |

| LLOQ | 1250 | 101200 | 0.01235 | 1.0 |

| QC Low | 3550 | 99800 | 0.03557 | 2.9 |

| QC Mid | 51200 | 102500 | 0.49951 | 50.1 |

| QC High | 405600 | 100900 | 4.01982 | 402.5 |

| Unknown 1 | 25400 | 101500 | 0.25025 | 25.1 |

| Unknown 2 | 157800 | 99900 | 1.57958 | 158.3 |

LLOQ: Lower Limit of Quantification QC: Quality Control

Q & A

Advanced Research Question

- Deuterium NMR (-NMR) : Map deuterium positions and assess isotopic purity (>98%) .

- Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) : Study protein-ligand interactions (e.g., β1-adrenergic receptor binding kinetics) .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic changes (ΔH, ΔS) in receptor binding between deuterated/non-deuterated forms .

How should researchers design experiments to investigate the metabolic fate of this compound in preclinical models?

Advanced Research Question

- Radiolabeled Tracers : Synthesize -labeled Bisoprolol-d5 to track metabolite distribution in urine, feces, and tissues .

- Mass Spectrometry Imaging (MSI) : Spatial resolution of deuterated parent drug and metabolites in organ slices .

- Stable Isotope-Resolved Metabolomics (SIRM) : Use -glucose to trace drug-induced metabolic pathway alterations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.